Fdna-SL

EPR spectroscopy site-directed spin labeling DTT stability

Procure FDNA‑SL (CAS 112570‑97‑5) when your SDSL‑EPR experiments require a reducing‑agent‑resistant, rigidly attached spin label. Unlike MTSL, whose disulfide linkage is cleaved by DTT/TCEP, FDNA‑SL forms a stable thioether bond with cysteine thiols and also labels primary amines (Lys). Its fluoro‑dinitroanilino anchor suppresses local probe tumbling, delivering clean domain‑motion signals and enabling unambiguous DEER/PELDOR distance measurements. Additionally, FDNA‑SL serves as a bimodal probe for correlated EPR‑fluorescence orientation studies, eliminating dual‑labeling artefacts. Choose FDNA‑SL to avoid reductive label loss and ambiguous spectral interpretation.

Molecular Formula C14H16FN4O5
Molecular Weight 339.3 g/mol
CAS No. 112570-97-5
Cat. No. B043862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFdna-SL
CAS112570-97-5
Synonyms3-(5-fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine
FDNA-SL
SL-FDNA
Molecular FormulaC14H16FN4O5
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCC1(C=C(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C
InChIInChI=1S/C14H16FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-7,16H,1-4H3
InChIKeyANAQUZMMTFGADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FDNA-SL (CAS 112570-97-5) Spin Label Procurement: Core Identity and Baseline Specifications


FDNA-SL (CAS 112570-97-5), systematically named 3-(5-fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine, is a stable nitroxide free radical compound primarily deployed as a cysteine- and lysine-reactive spin label for electron paramagnetic resonance (EPR) spectroscopy [1]. It belongs to the PROXYL family of nitroxide spin probes and is also catalogued under synonyms including FDNASL, SL-FDNA, and 3-(5-fluoro-2,4-dinitroanilino)-PROXYL [2]. Unlike generic nitroxide spin labels that rely on disulfide or maleimide chemistry for protein attachment, FDNA-SL utilizes a fluoro-dinitroanilino reactive moiety that forms a covalent thioether bond with cysteine thiols or reacts with primary amines on lysine residues, conferring distinct chemical stability and protein-labeling rigidity profiles that directly impact experimental design choices in structural biology and biophysics [3].

Why Generic Spin Label Substitution Fails for FDNA-SL (112570-97-5) in Quantitative EPR Studies


Spin labels are not functionally interchangeable despite shared nitroxide radical moieties. FDNA-SL (FDNASL) was explicitly selected over the widely used methanethiosulfonate spin label MTSL (MTSSL) in site-directed spin labeling studies of smooth muscle myosin because MTSL contains a disulfide linkage that is cleaved under the reducing conditions required to maintain cysteine thiols in a reduced state [1]. Furthermore, FDNA-SL's fluoro-dinitroanilino anchor produces a more rigid attachment to the protein backbone compared to MTSL's flexible disulfide linker, meaning that EPR spectral changes observed with FDNA-SL predominantly report on protein domain motions rather than local probe tumbling — a critical distinction for interpreting order parameters and rotational correlation times [2]. Procurement of a generic cysteine-reactive spin label without verifying DTT stability and backbone rigidity profiles therefore risks experimental failure, ambiguous spectral interpretation, or irreproducible distance measurements.

FDNA-SL (112570-97-5) Quantitative Differentiation Evidence: Head-to-Head Performance vs. MTSL and Class Comparators


FDNA-SL Retains EPR Signal Integrity Under Reducing Conditions Where MTSL Fails: DTT Stability Comparison

In site-directed spin labeling experiments on smooth muscle myosin regulatory light chain (RLC), FDNA-SL (3-(5-fluoro-2,4-dinitroanilino)-PROXYL) was explicitly chosen over the standard MTSL spin label because of its unusual stability in the presence of dithiothreitol (DTT), a reducing agent required to maintain engineered cysteine residues in their reactive thiolate form [1]. MTSL forms a disulfide bond with cysteine that is reductively cleaved by DTT, leading to label loss and EPR signal decay; FDNA-SL forms a thioether bond via nucleophilic aromatic substitution at the fluoro-dinitroanilino group, which is resistant to reducing agents [1]. This chemical stability differential is categorical (stable vs. labile under DTT), not merely incremental.

EPR spectroscopy site-directed spin labeling DTT stability

FDNA-SL Provides Rigid Protein Backbone Attachment vs. Flexible MTSL Linker: Impact on EPR Dynamics Interpretation

The PNAS 2005 study on myosin RLC phosphorylation explicitly compared the backbone rigidity of FDNA-SL with MTSL and found that FDNA-SL 'tends to bind more rigidly to the protein backbone than does the standard MTSL spin label, so its mobility is less sensitive to secondary and tertiary interactions' [1]. As a direct consequence, EPR order parameter measurements with FDNA-SL predominantly reflect global protein segmental motions rather than local probe linker flexibility. This differential was exploited to detect phosphorylation-induced changes in the N-terminal phosphorylation domain (PD): dynamics (cone angle θc) increased from 31.5° ± 0.8° (unphosphorylated HMM) to 36.1° ± 0.7° (phosphorylated HMM), while solvent accessibility (ΔP′1/2) more than tripled from 2.7 ± 0.2 to 8.7 ± 0.7 [1].

protein dynamics order parameter rotational correlation time

FDNA-SL Labels Lysine Residues: Target Amino Acid Orthogonality vs. Cysteine-Restricted MTSL and Maleimide Spin Labels

Unlike MTSL and maleimide spin labels (e.g., MSL, 5-MSL, 3-maleimido-PROXYL) that are restricted to cysteine thiol reactivity, FDNA-SL additionally reacts with primary amines on lysine residues, enabling spin labeling at sites where cysteine engineering is structurally perturbative or where native cysteines are absent [1]. This was demonstrated in rabbit skeletal muscle G-actin, where FDNA-SL (referred to as SL-FDNA or 3-(5-fluoro-2,4-dinitroanilino)proxyl) specifically labeled Lys-61 with no requirement for cysteine mutagenesis [2]. The rotational correlation time (τc) of FDNA-SL attached to G-actin was measured at 7 × 10⁻⁹ s (conventional EPR), increasing to 2 × 10⁻⁵ s upon polymerization to F-actin (measured by saturation transfer EPR), and further to 1 × 10⁻⁴ s upon binding of both heavy meromyosin and troponin-tropomyosin [2].

lysine labeling actin alternative labeling site

FDNA-SL Dual-Modality Capability: Simultaneous EPR and Fluorescence Detection vs. EPR-Only Spin Labels

FDNA-SL (also designated FDNP) functions as a bimodal probe combining stable nitroxide radical EPR activity with fluorescence emission, enabling correlated EPR-fluorescence measurements on a single label population . The fluoro-dinitroanilino chromophore can be excited at 532 nm or 355 nm laser wavelengths, and the fluorescence emission varies with fluorophore orientation relative to the excitation light, providing orientational information complementary to EPR angular distribution data . In contrast, MTSL, maleimide-PROXYL, and iodacetamido-PROXYL lack appreciable fluorescence, restricting them to single-modality EPR detection [1].

bimodal probe fluorescence correlative microscopy

FDNA-SL Order Parameter Insensitivity to Secondary Structure Enables Selective Detection of Global Domain Reorientation

A systematic EPR survey of 24 spin-label sites throughout the myosin regulatory light chain (RLC) using FDNA-SL revealed that only the N-terminal phosphorylation domain (PD, first 17 residues) showed a significant change in dynamics upon phosphorylation, while the remaining RLC sites were unchanged [1]. The authors explicitly attributed this selectivity to FDNA-SL's rigid backbone attachment, noting that the hydrophobic probe's tendency to 'bind rigidly to the protein framework, making its dynamics relatively insensitive to secondary structure or changes in tertiary contacts' enabled clean detection of global domain reorientation without interference from local structural fluctuations [1]. This property was essential for identifying the phosphorylation-induced disorder-to-order transition (3.6-residue α-helical periodicity) within the PD [1].

order parameter domain motion myosin regulation

FDNA-SL Thermal and Cation-Dependent EPR Response Discriminates Local vs. Global Actin Conformational Transitions

A combined differential scanning calorimetry (DSC) and EPR study compared FDNA-SL (attached to actin Lys-61) with maleimide spin labels (attached to actin Cys-374) to probe different structural domains of the actin monomer [1]. The FDNA label at Lys-61 in the smaller domain reported local structural changes distinct from those detected by the Cys-374 maleimide label in the larger domain. Removal of divalent cations (Ca²⁺ to EGTA-state) induced significant changes in both the thermodynamic parameters (by DSC) and the rotational mobility detected by EPR at both labeling sites, but the magnitude and temperature dependence of these changes were site-specific. The EPR spectra of FDNA-F-actin displayed asymmetric temperature dependence suggestive of two spectral components, enabling resolution of heterogeneous dynamic populations within the actin filament [1].

actin dynamics DSC-EPR correlation cation effects

FDNA-SL (112570-97-5) Optimal Application Scenarios Based on Verified Differentiation Evidence


Site-Directed Spin Labeling of Proteins Under Reducing Conditions (DTT/TCEP Present)

FDNA-SL is the spin label of choice for any SDSL-EPR experiment requiring the presence of reducing agents such as DTT or TCEP to maintain engineered cysteine residues in their reduced, reactive state. The thioether bond formed between FDNA-SL's fluoro-dinitroanilino group and cysteine thiols is stable under reducing conditions, in contrast to the disulfide linkage of MTSL (MTSSL) which is reductively cleaved, resulting in label loss and EPR signal decay [1]. This application is validated by the explicit selection of FDNA-SL over MTSL in the Thomas lab's myosin RLC phosphorylation study because of its 'unusual stability in the presence of DTT' [1]. Users conducting DEER/PELDOR distance measurements or CW-EPR dynamics studies on proteins requiring reducing conditions should procure FDNA-SL rather than MTSL to avoid experimental failure.

EPR Measurement of Global Protein Domain Reorientation in Multi-Domain Proteins

When the experimental objective is to detect and quantify global domain movements (e.g., subunit dissociation, domain reorientation, disorder-to-order transitions) in multi-domain proteins such as myosin, actin-binding proteins, or membrane proteins, FDNA-SL's rigid backbone attachment provides a clean signal that is largely insensitive to local secondary structural fluctuations [1]. The Nelson et al. (2005) study demonstrated that FDNA-SL order parameters remained invariant across 18 non-phosphorylation domain sites while selectively reporting a ~4.6° cone angle increase in the phosphorylation domain upon activation [1]. This rigid-attachment property makes FDNA-SL superior to MTSL for experiments where distinguishing global quaternary changes from local secondary structure dynamics is essential for data interpretation.

Correlative EPR and Fluorescence Orientation Measurements in Muscle Fiber Biophysics

FDNA-SL is uniquely suited for experiments requiring correlated electron paramagnetic resonance and fluorescence orientation data from a single label, as it functions as a bimodal probe with EPR-active nitroxide and fluorescent dinitroanilino chromophore excitated at 532 nm or 355 nm [1]. This capability has been exploited to study the orientation and dynamics of chemical species in muscle fibers, where FDNP (FDNA-SL) binds to both actin and myosin filaments [1]. The dual-modality nature eliminates the experimental complexity of co-labeling with separate EPR and fluorescence probes, avoiding differential labeling efficiency artifacts. This application scenario is validated in muscle biophysics but extends to any reconstituted protein system where fluorescence orientation complements EPR angular distribution data.

Spin Labeling at Native Lysine Residues When Cysteine Mutagenesis Is Not Feasible

For proteins where cysteine mutagenesis is structurally perturbative, where accessible native cysteines are absent, or where key functional cysteines must be preserved, FDNA-SL provides the alternative of labeling at native lysine residues via its fluoro-dinitroanilino reactive group [1]. This application is validated by the specific labeling of Lys-61 in the actin smaller domain, which enabled rotational correlation time measurements across G-actin (τc = 7 × 10⁻⁹ s), F-actin (τc = 2 × 10⁻⁵ s), and acto-HMM-troponin-tropomyosin (τc = 1 × 10⁻⁴ s) states [2]. The wide dynamic range (4 orders of magnitude in τc) demonstrates the utility of this labeling strategy for detecting functional state-dependent mobility changes in proteins where standard cysteine-directed spin labels cannot access the structurally informative labeling site.

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